molecular formula C19H17FN4O2 B2598351 1-(2,5-dimethylbenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008407-45-1

1-(2,5-dimethylbenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B2598351
CAS No.: 1008407-45-1
M. Wt: 352.369
InChI Key: XUJUBVXBJAEIIF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d][1,2,3]triazole-dione family, characterized by a fused bicyclic core with a triazole ring and two ketone groups. The substituents—2,5-dimethylbenzyl at the N1 position and 4-fluorophenyl at the C5 position—impart distinct electronic and steric properties.

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c1-11-3-4-12(2)13(9-11)10-23-17-16(21-22-23)18(25)24(19(17)26)15-7-5-14(20)6-8-15/h3-9,16-17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJUBVXBJAEIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylbenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the benzyl and phenyl groups: These groups can be introduced through nucleophilic substitution or coupling reactions.

    Final cyclization: The final step involves the cyclization of the intermediate compounds to form the dihydropyrrolo[3,4-d][1,2,3]triazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylbenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: As a triazole derivative, it may exhibit antifungal, antibacterial, or anticancer properties.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Biology: It may serve as a probe or inhibitor in biological studies to understand various biochemical pathways.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Molecular Formula Substituents (N1/C5) Molecular Weight (g/mol) Key Features
Target Compound C₁₉H₁₆FN₄O₂ 2,5-Dimethylbenzyl / 4-Fluorophenyl ~366.36 Enhanced lipophilicity from dimethyl group
5-(3,4-Difluorophenyl)-1-(4-Methoxybenzyl)-... () C₁₈H₁₄F₂N₄O₃ 4-Methoxybenzyl / 3,4-Difluorophenyl 372.33 Higher polarity due to methoxy group
1-Benzyl-5-(4-Fluorophenyl)-... () C₁₈H₁₃FN₄O₂ Benzyl / 4-Fluorophenyl ~350.33 Simpler structure; lower steric hindrance
5-(2-Chlorophenyl)-3-[4-(Dimethylamino)phenyl]-... () C₂₄H₂₁ClN₄O₃ 2-Methylphenyl / 2-Chlorophenyl ~464.90 Chlorine and dimethylamino groups; oxazole core

Key Observations :

  • Lipophilicity : The 2,5-dimethylbenzyl group in the target compound likely increases lipophilicity compared to the methoxybenzyl group in , which may enhance membrane permeability .
  • In contrast, the 3,4-difluorophenyl group in offers stronger electronic modulation .
  • Steric Considerations : The dimethyl substitution on the benzyl group in the target compound introduces greater steric hindrance than the unsubstituted benzyl group in , possibly affecting binding to biological targets .

Biological Activity

The compound 1-(2,5-dimethylbenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a member of the triazole family known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Molecular Formula : C18_{18}H18_{18}F1_{1}N5_{5}O2_{2}
  • Molecular Weight : 345.37 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the triazole ring via the Huisgen cycloaddition reaction.
  • Subsequent functionalization to introduce the dimethylbenzyl and fluorophenyl groups.

Antitumor Activity

Research has shown that triazole derivatives exhibit significant antitumor properties. In a study conducted by the National Cancer Institute (NCI), various synthesized triazole compounds were screened against multiple cancer cell lines. Notably:

  • The compound demonstrated selective cytotoxicity against leukemia (K-562) and melanoma (SK-MEL-5) cell lines with growth inhibition percentages of 21.47% and 23.91%, respectively .
  • Another derivative exhibited high activity against renal cancer (UO-31), achieving a growth inhibition percentage of 65.29% .

Antimicrobial Activity

While many triazole derivatives have shown promise as antifungals and antibacterials, this specific compound's antimicrobial efficacy has been less pronounced:

  • In preliminary studies, it was tested against various Gram-positive and Gram-negative bacteria but did not exhibit significant activity .
  • However, some related compounds in the same series showed minimal activity against Mycobacterium smegmatis .

Case Study 1: Anticancer Efficacy

In a detailed evaluation of triazole derivatives, compound 25 (related to our compound) was highlighted for its potent activity against leukemia cells. Removal of certain functional groups was shown to enhance its anticancer properties significantly. This suggests that structural modifications can lead to improved efficacy in targeting specific cancer types .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that the presence of specific substituents on the triazole ring can greatly influence biological activity. The introduction of electron-donating groups was associated with increased potency against certain cancer cell lines .

Table 1: Biological Activity Summary

Cell LineCompound TestedGrowth Inhibition (%)
K-562 (Leukemia)1-(2,5-dimethylbenzyl)-5-(4-fluorophenyl)-...21.47
SK-MEL-5 (Melanoma)1-(2,5-dimethylbenzyl)-5-(4-fluorophenyl)-...23.91
UO-31 (Renal Cancer)Related Compound65.29

Table 2: Antimicrobial Activity Results

MicroorganismCompound TestedMinimum Inhibitory Concentration (µg/mL)
Mycobacterium smegmatisRelated Compound16

Q & A

Q. What are the critical steps and parameters in synthesizing 1-(2,5-dimethylbenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including heterocycle formation (e.g., pyrrolo-triazole core) and functionalization of substituents. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction efficiency and solubility of intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., K3_3PO4_4) optimize cyclization and coupling steps .
  • Temperature control : Gradual heating (60–100°C) minimizes side reactions during ring closure .
  • Purification : Recrystallization (e.g., DMF/EtOH mixtures) or column chromatography improves purity .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:
  • NMR spectroscopy : 1H/13C NMR identifies substituents and connectivity; 2D NMR (e.g., HSQC, COSY) resolves stereochemistry and ring fusion .
  • Mass spectrometry : HRMS validates molecular weight and fragmentation patterns .
  • X-ray crystallography (if applicable): Resolves absolute configuration and crystal packing .

Q. What are common impurities formed during synthesis, and how are they mitigated?

  • Methodological Answer : Impurities arise from incomplete cyclization, regioselectivity issues, or oxidation byproducts. Mitigation strategies include:
  • Reaction monitoring : TLC or HPLC tracks intermediate formation .
  • Optimized stoichiometry : Excess reagents (e.g., aryl boronic acids) drive coupling reactions to completion .
  • Reductive workup : Sodium dithionite or other reductants prevent oxidation of dihydropyrrolo moieties .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity, while machine learning models narrow experimental parameters:
  • Reaction path searches : Identify low-energy pathways for heterocycle formation .
  • Solvent/catalyst screening : COSMO-RS simulations predict solvent compatibility .
  • High-throughput virtual screening : Prioritize substituent combinations for target properties .

Q. How can discrepancies in biological activity data for this compound be resolved?

  • Methodological Answer : Contradictory results may stem from assay variability or impurities. Resolve via:
  • Standardized assays : Repeat under controlled conditions (e.g., fixed pH, temperature) .
  • Purity validation : HPLC (>95% purity) and elemental analysis ensure compound integrity .
  • Target validation : Use CRISPR-edited cell lines or knock-out models to confirm specificity .

Q. What strategies elucidate the binding mechanism of this compound with biological targets?

  • Methodological Answer : Integrate experimental and computational approaches:
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (Kd_d, Kon_{on}/Koff_{off}) .
  • Mutagenesis studies : Identify critical residues in target proteins (e.g., kinases) .
  • Molecular dynamics (MD) simulations : Model ligand-protein interactions over time .

Q. How can structure-activity relationship (SAR) studies guide functionalization of this compound?

  • Methodological Answer : Systematic substitution and pharmacological profiling:
  • Bioisosteric replacement : Swap fluorophenyl with chlorophenyl to modulate lipophilicity .
  • Pharmacophore mapping : Highlight hydrogen-bond donors/acceptors critical for activity .
  • 3D-QSAR models : Corrogate substituent effects (e.g., methyl vs. ethyl groups) on potency .

Physicochemical and Pharmacokinetic Considerations

Q. What methods determine key physicochemical properties (e.g., logP, solubility) for this compound?

  • Methodological Answer :
  • logP : Shake-flask method or HPLC retention time correlation .
  • Solubility : Equilibrium solubility assays in PBS or simulated biological fluids .
  • pKa : Potentiometric titration or UV-spectroscopic titration .

Q. How do stereochemical features influence its biological activity?

  • Methodological Answer :
  • Chiral separation : Use chiral HPLC or SFC to isolate enantiomers .
  • Enantioselective synthesis : Employ asymmetric catalysis (e.g., chiral auxiliaries) .
  • Biological testing : Compare activity of individual enantiomers in target assays .

Data and Resource Integration

Q. How can researchers leverage heterogeneous data (e.g., spectral, biological) for this compound?

  • Methodological Answer :
  • Database integration : Cross-reference ChemSpider, PubChem, and in-house libraries for spectral matches .
  • Meta-analysis : Apply cheminformatics tools (e.g., KNIME, Pipeline Pilot) to merge SAR and ADMET data .
  • Open-source collaboration : Share synthetic protocols via platforms like Zenodo or Figshare .

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